Quinazoline-6-carbaldehyde

CAS No.: 439811-22-0

Cat. No.: VC2272095

Molecular Formula: C9H6N2O

Molecular Weight: 158.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 439811-22-0 |

|---|---|

| Molecular Formula | C9H6N2O |

| Molecular Weight | 158.16 g/mol |

| IUPAC Name | quinazoline-6-carbaldehyde |

| Standard InChI | InChI=1S/C9H6N2O/c12-5-7-1-2-9-8(3-7)4-10-6-11-9/h1-6H |

| Standard InChI Key | HGIYUCGNFWTGMD-UHFFFAOYSA-N |

| SMILES | C1=CC2=NC=NC=C2C=C1C=O |

| Canonical SMILES | C1=CC2=NC=NC=C2C=C1C=O |

Introduction

Structural Characteristics and Basic Properties

Chemical Structure and Fundamental Properties

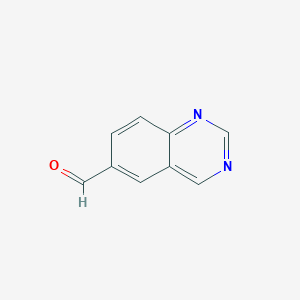

Quinazoline-6-carbaldehyde consists of a quinazoline core structure (a benzene ring fused with a pyrimidine ring) bearing a carbaldehyde (-CHO) functional group at the 6-position. The molecular formula is C9H6N2O with a molecular weight of approximately 158.16 g/mol. The compound features two nitrogen atoms in the pyrimidine portion of the scaffold and an aldehyde group extending from the benzene ring component.

Table 1: Basic Properties of Quinazoline-6-carbaldehyde

| Property | Description |

|---|---|

| Molecular Formula | C9H6N2O |

| Molecular Weight | 158.16 g/mol |

| Core Structure | Quinazoline (benzopyrimidine) |

| Functional Group | Carbaldehyde at 6-position |

| Structural Classification | Heterocyclic aromatic aldehyde |

| Physical State | Likely solid at room temperature (based on similar compounds) |

Structural Comparison with Related Compounds

Quinazoline-6-carbaldehyde shares structural similarity with several related compounds that have been more extensively studied. One closely related compound is quinazoline-6-carboxylic acid (C9H6N2O2), which differs only in the oxidation state of the carbon-containing functional group at the 6-position . Another relevant derivative is 4-[4-(2-phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde, which maintains the 6-carbaldehyde functionality while incorporating additional substitution at the 4-position.

The quinazoline scaffold itself has garnered significant attention in medicinal chemistry due to its diverse biological activities and its presence in numerous pharmaceutical compounds. The addition of the carbaldehyde group at the 6-position introduces a reactive site that can serve as a handle for further chemical modifications.

Synthetic Approaches

| Synthetic Approach | Key Transformation | Starting Materials | Considerations |

|---|---|---|---|

| Functional Group Interconversion | Reduction | Quinazoline-6-carboxylic acid or ester | Selective reduction without affecting quinazoline core |

| Direct Formylation | C-H Activation | Quinazoline | Requires regioselective introduction of formyl group |

| Oxidation | Controlled oxidation | 6-Methylquinazoline | Selective oxidation to aldehyde without further oxidation |

| Ring Construction | Cyclization | Appropriately substituted benzaldehyde derivatives | Assembly of quinazoline ring with pre-installed aldehyde |

The synthesis of the related compound quinazoline-6-carboxylic acid involves hydrolysis of its ethyl ester using sodium hydroxide in aqueous ethanol, followed by acidification . A similar approach might serve as a foundation for developing synthetic routes to quinazoline-6-carbaldehyde, potentially involving different functional group transformations.

Chemical Properties and Reactivity

Electronic Properties

The quinazoline scaffold in quinazoline-6-carbaldehyde features an electron-deficient aromatic system due to the presence of two nitrogen atoms in the pyrimidine ring. The carbaldehyde group at the 6-position further influences the electronic distribution within the molecule, likely withdrawing electron density from the aromatic system through both inductive and resonance effects.

This electronic configuration would impact the compound's reactivity, potentially making certain positions of the quinazoline ring more susceptible to nucleophilic attack while reducing reactivity toward electrophilic aromatic substitution compared to benzene.

Reactive Functional Groups

The carbaldehyde group in quinazoline-6-carbaldehyde represents the primary site for chemical reactivity. Based on fundamental organic chemistry principles, this functional group would be expected to participate in numerous transformations:

Table 3: Predicted Reactivity of the Carbaldehyde Functional Group

| Reaction Type | Expected Transformation | Potential Products |

|---|---|---|

| Nucleophilic Addition | Addition to C=O | Alcohols, hemiacetals, acetals |

| Reduction | C=O to CHOH or CH2 | Primary alcohol or methyl derivatives |

| Oxidation | CHO to COOH | Quinazoline-6-carboxylic acid |

| Condensation | C=O with amines | Imines, hydrazones, oximes |

| Aldol Reactions | C=O with enolates | β-hydroxy aldehydes or α,β-unsaturated aldehydes |

| Wittig Reaction | C=O with phosphonium ylides | Alkenes |

| Reductive Amination | C=O with amines + reducing agent | Secondary or tertiary amines |

The reactivity of the carbaldehyde group makes quinazoline-6-carbaldehyde particularly valuable as a synthetic intermediate for preparing more complex quinazoline derivatives.

Biological Activities and Medicinal Applications

Anti-cancer Activity of Quinazoline Derivatives

Quinazoline derivatives have shown notable anti-cancer activity through various mechanisms. For example:

Table 4: Anti-cancer Activity of Selected Quinazoline Derivatives

The anti-cancer activity of these quinazoline derivatives suggests that quinazoline-6-carbaldehyde might serve as a valuable building block for developing new anti-cancer agents, particularly if the carbaldehyde functionality is used to introduce additional pharmacophores through appropriate chemical transformations.

Structure-Activity Relationships

Structure-activity relationship studies on quinazoline derivatives provide insights that might be relevant to understanding the potential biological activity of quinazoline-6-carbaldehyde and its derivatives:

-

For dihydrofolate reductase (DHFR) inhibition, "the phenyl ring is essential at 2nd position of quinazolinone" and "electron-donating groups at the para position of the phenyl ring lead to decreased inhibitory potential"

-

For anti-cancer activity, "substitution at the 2nd position of quinazolinone plays an important role" with certain substituents (e.g., propyl) leading to more potent compounds

-

The orientation and positioning of substituents can significantly impact activity, as demonstrated by the observation that "analogues with 5-substituted benzimidazole at 3rd position of quinazolinone have shown greater inhibition compared to that of 6-substituted ones"

These structure-activity relationships highlight the importance of substitution patterns on the quinazoline scaffold and suggest that the specific positioning of the carbaldehyde group at the 6-position could significantly influence the biological activity of the compound and its derivatives.

Synthetic Applications and Derivatization

Molecular Hybridization

Molecular hybridization, the combination of two or more pharmacophores to create hybrid molecules with improved potency or novel activities, represents a significant application for quinazoline-6-carbaldehyde. The carbaldehyde functionality provides an excellent reactive site for connecting the quinazoline scaffold to other bioactive moieties.

Recent research has demonstrated the success of this approach with various quinazoline derivatives. For example, hybrids of quinazolinone with oxadiazole, indolin-2-one, and triazole have all shown promising biological activities . The reactive carbaldehyde group in quinazoline-6-carbaldehyde could facilitate similar hybridization strategies.

Functional Group Transformations

The carbaldehyde group in quinazoline-6-carbaldehyde serves as a versatile handle for diverse chemical transformations, potentially leading to a wide range of derivatives with modified properties:

Table 5: Potential Derivatization of Quinazoline-6-carbaldehyde

| Transformation | Reaction Type | Resulting Derivative |

|---|---|---|

| Reduction | NaBH4 or LiAlH4 treatment | Quinazoline-6-methanol |

| Oxidation | KMnO4 or other oxidants | Quinazoline-6-carboxylic acid |

| Reductive Amination | Amines + reducing agent | 6-(Aminomethyl)quinazoline derivatives |

| Wittig Reaction | Phosphonium ylides | 6-Vinylquinazoline derivatives |

| Schiff Base Formation | Primary amines | 6-(Iminomethyl)quinazoline derivatives |

| Aldol Condensation | Ketones or aldehydes | α,β-Unsaturated derivatives |

| Grignard Addition | Grignard reagents | Secondary alcohols |

These transformations could lead to libraries of quinazoline derivatives with diverse properties and potential biological activities.

Building Block in Medicinal Chemistry

The versatility of quinazoline-6-carbaldehyde as a synthetic intermediate makes it valuable in medicinal chemistry for developing new therapeutic agents. Specific advantages include:

-

The ability to introduce various functional groups at the 6-position through reactions of the carbaldehyde

-

The potential for creating molecular hybrids with other bioactive scaffolds

-

The opportunity to fine-tune physicochemical properties through appropriate derivatization

-

The possibility of developing structure-activity relationships centered around the 6-position of the quinazoline core

Given the pharmaceutical importance of quinazoline derivatives in general, quinazoline-6-carbaldehyde could serve as a key building block in the development of new drug candidates targeting various diseases, particularly cancer, based on the established anti-cancer activity of numerous quinazoline derivatives.

Future Research Directions

Synthetic Methodology Development

Future research on quinazoline-6-carbaldehyde could focus on developing efficient, selective, and environmentally friendly synthetic routes. Potential approaches include:

-

Catalytic methods for direct formylation of the quinazoline scaffold at the 6-position

-

One-pot multi-component reactions leading directly to functionalized derivatives

-

Continuous flow chemistry approaches for scalable synthesis

-

Biocatalytic methods utilizing enzymes for selective transformations

These methodological advances would facilitate access to quinazoline-6-carbaldehyde and its derivatives, enabling more extensive investigation of their properties and applications.

Biological Evaluation

Comprehensive biological evaluation of quinazoline-6-carbaldehyde and its derivatives represents another important direction for future research. This could include:

-

Screening against various cancer cell lines to assess cytotoxicity

-

Evaluation of antimicrobial activity against bacterial and fungal pathogens

-

Investigation of enzyme inhibition profiles, particularly for kinases and other enzymes implicated in cancer

-

Assessment of structure-activity relationships through systematic derivatization

-

Exploration of potential applications in neuropharmacology, given the CNS activity of some quinazoline derivatives

Applications Beyond Medicinal Chemistry

Beyond pharmaceutical applications, quinazoline-6-carbaldehyde might find utility in other fields:

-

As a fluorescent probe or tag for biological imaging

-

In materials science for developing novel functional materials

-

As a precursor for supramolecular assemblies leveraging the quinazoline scaffold's rigid structure

-

In catalysis, potentially as a ligand precursor for metal complexes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume